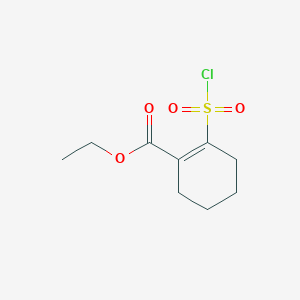

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate

Description

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate is a cyclohexene derivative featuring a chlorosulfonyl (-SO₂Cl) group and an ethyl ester (-CO₂Et) at adjacent positions. This compound is synthesized via chlorosulfonation of a cyclohexene precursor, a reaction typically conducted under controlled conditions with chlorosulfuric acid or related reagents . The chlorosulfonyl group imparts strong electrophilicity, making the compound highly reactive in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters). Its cyclohexene backbone introduces steric and electronic effects that influence regioselectivity in reactions.

Key properties include:

- Reactivity: The -SO₂Cl group is highly electrophilic, enabling facile displacement by nucleophiles (e.g., amines, alcohols).

- Structural Features: The conjugated cyclohexene ring stabilizes transition states in substitution reactions.

- Applications: Intermediate in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

IUPAC Name |

ethyl 2-chlorosulfonylcyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDUKOBQKAFGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate typically involves the chlorosulfonation of cyclohexene derivatives followed by esterification. One common method includes the reaction of cyclohexene with chlorosulfonic acid under controlled temperature conditions to introduce the chlorosulfonyl group. This intermediate is then reacted with ethanol in the presence of a catalyst to form the ethyl ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Substitution: Formation of sulfonamides or sulfonate esters.

Reduction: Formation of sulfonamides or sulfonic acids.

Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophilic sites on biomolecules or other organic compounds.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The chlorosulfonyl group in the target compound enhances electrophilicity compared to cyclopentyl (electron-donating) or amino (nucleophilic) substituents.

- Ring Strain: Cyclobutane derivatives (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) exhibit higher ring strain than cyclohexene analogs, increasing reactivity in ring-opening reactions .

- Stereochemical Outcomes : Ethyl 2-(1-cyclopentyl)cyclohex-1-enecarboxylate forms a 6:1 isomer ratio due to steric hindrance during cyclopentyl group addition , whereas the target compound’s planar -SO₂Cl group minimizes such effects.

Spectroscopic Comparison

¹H-NMR Data :

- Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate : Cyclohexene protons resonate as pseudotriplets (~δ 5.5–6.0 ppm), while -SO₂Cl deshields adjacent protons .

- Ethyl 2-(1-cyclopentyl)cyclohex-1-enecarboxylate : Cyclopentyl protons appear as multiplets (δ 2.0–2.5 ppm), and the cyclohexene proton shows a pseudotriplet (δ 5.57 ppm) .

- Aromatic Analogs: Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate exhibits aromatic doublets (δ 7.4–8.0 ppm) and ester methyl singlets (δ 3.8–4.0 ppm) .

13C-NMR Trends :

- The chlorosulfonyl group in the target compound causes significant downfield shifts (~δ 60–70 ppm for -SO₂Cl) compared to cyclopentyl (~δ 30–40 ppm) or amino substituents .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s reactivity makes it valuable in synthesizing β-lactam antibiotics and kinase inhibitors.

- Limitations: Hydrolysis sensitivity of the -SO₂Cl group necessitates anhydrous handling, unlike stable cyclopentyl or amino derivatives .

- Patent Trends : Recent patents highlight cyclobutane and cyclohexene sulfonates for targeted drug delivery, leveraging their tunable lipophilicity .

Biological Activity

Ethyl 2-(chlorosulfonyl)cyclohex-1-enecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring with a chlorosulfonyl group and an ester functional group. Its chemical formula is , which contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves the reaction of cyclohexene derivatives with chlorosulfonic acid, followed by esterification. The process can yield various derivatives depending on the reaction conditions, such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in various pathological processes, including cancer metastasis. The compound's structure allows it to interact effectively with the active site of MMPs.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study found that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism by which this compound inhibits MMPs. Using kinetic assays, researchers determined that the compound acts as a competitive inhibitor, binding to the active site and preventing substrate access. This finding suggests that modifications to enhance selectivity could lead to more effective inhibitors for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.